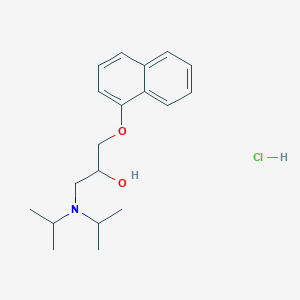
1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as DIAN, is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It is commonly used in scientific research to study the mechanisms of beta-adrenergic receptor signaling and its effects on various physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Derivatization
An extracellular peroxygenase from Agrocybe aegerita was shown to catalyze the H2O2-dependent hydroxylation of propranolol, a compound closely related to 1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol, to yield human drug metabolites. This demonstrates the potential for using fungal enzymes in the synthesis of drug metabolites, providing a versatile and scalable approach for generating these compounds with high isomeric purity and yield (Kinne et al., 2009).
Pharmacological Activity Studies
Research into the metabolic pathways of 2,6-diisopropylnaphthalene (DIPN), a structural analog, in rats revealed that metabolism occurs through oxidation of the isopropyl chain. This study identified major urinary metabolites, providing insights into the metabolism of compounds with similar structures and highlighting the importance of metabolic studies in understanding the pharmacokinetics of drugs (Kojima et al., 1982).
Photochemistry and Photophysics
A study on propranolol's photochemistry, another closely related compound, demonstrated the efficient production of its triplet state and the ability to transfer energy to oxygen, sensitizing singlet oxygen formation. This insight into the photodegradation pathways can inform the development of photostable drug formulations and the understanding of drug-light interactions (Sortino et al., 2002).
Chemosensory Applications
The development of chemosensors based on structural analogs for detecting metal ions like Al(III) showcases the potential for utilizing these compounds in environmental monitoring and biomedical diagnostics. The study of 1-[(3-hydroxypyridin-2-ylamino)methylene]naphthalen-2(1H)-one highlights its application as a chemosensor for Al(III), indicating a broader utility of such compounds in sensitive and selective detection technologies (Ding et al., 2013).
Anticancer Research
Analogous compounds to 1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol have been explored for anticancer properties. For example, HUHS1015, a naftopidil analog, was synthesized and found to induce cell death across a variety of human cancer cell lines, suggesting the potential for developing new anticancer drugs based on modifications of this chemical structure (Nishizaki et al., 2014).
Eigenschaften
IUPAC Name |
1-[di(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2.ClH/c1-14(2)20(15(3)4)12-17(21)13-22-19-11-7-9-16-8-5-6-10-18(16)19;/h5-11,14-15,17,21H,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRPKDRCRGRUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

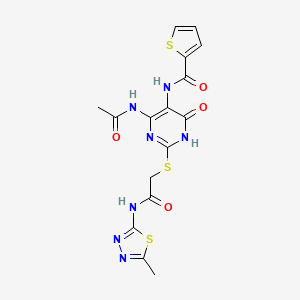
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2832813.png)
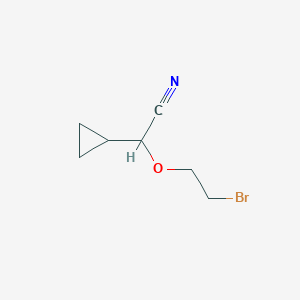
![3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B2832817.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
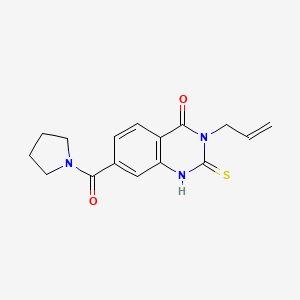
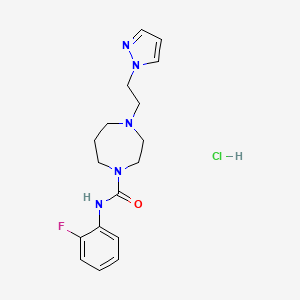
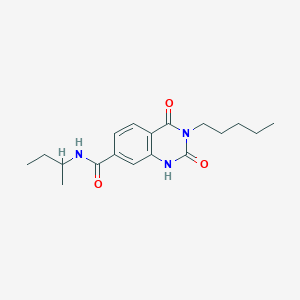
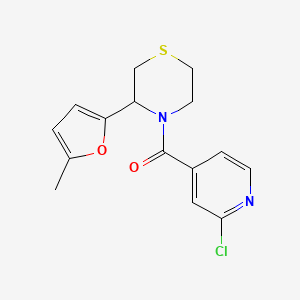
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2832825.png)
![(3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B2832826.png)
![N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2832830.png)
![N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2832831.png)